molecular formula C28H34FN3O5 B10837444 Unii-BS6A7zad7J CAS No. 887701-48-6

Unii-BS6A7zad7J

Cat. No.: B10837444
CAS No.: 887701-48-6
M. Wt: 511.6 g/mol
InChI Key: LRVVTOGAGAXSRZ-DHIUTWEWSA-N
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Description

Unii-BS6A7zad7J, also known by its IUPAC name (3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid, is a compound with a molecular formula of C28H34FN3O5. This compound is notable for its complex structure, which includes a pyrazole ring and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of Unii-BS6A7zad7J may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Unii-BS6A7zad7J undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Unii-BS6A7zad7J has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of Unii-BS6A7zad7J involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Unii-BS6A7zad7J include other pyrazole derivatives and compounds with similar functional groups, such as:

  • (3R,5R)-7-[2-(4-chlorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid
  • (3R,5R)-7-[2-(4-bromophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid .

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

887701-48-6

Molecular Formula

C28H34FN3O5

Molecular Weight

511.6 g/mol

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C28H34FN3O5/c1-17(2)26-24(13-12-22(33)14-23(34)15-25(35)36)32(21-10-8-20(29)9-11-21)31-27(26)28(37)30-16-19-6-4-18(3)5-7-19/h4-11,17,22-23,33-34H,12-16H2,1-3H3,(H,30,37)(H,35,36)/t22-,23-/m1/s1

InChI Key

LRVVTOGAGAXSRZ-DHIUTWEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2C(C)C)CC[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2C(C)C)CCC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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